Product packaging for VESP-VB1(Cat. No.:)

VESP-VB1

Cat. No.: B1575617
Attention: For research use only. Not for human or veterinary use.
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Description

VESP-VB1 is a synthetic antimicrobial peptide with 13 amino acids (Sequence: FMPIIGRLMSGSL) that was originally isolated from the venom of the vespine wasp, Vespa bicolor . This peptide has demonstrated significant antimicrobial activity in research studies, showing efficacy against both Gram-positive and Gram-negative bacterial strains . The potential research applications of this compound are rooted in the known properties of wasp venom peptides, which are a subject of interest in biotechnology and pharmacology for their complex biological activities . These peptides are being investigated for their ability to disrupt microbial membranes and their role as natural templates for developing new therapeutic agents . As a research reagent, this compound provides a valuable tool for studying host-defense peptides, exploring mechanisms of bacterial resistance, and evaluating novel anti-infective strategies. This product is provided as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

FMPIIGRLMSGSL

Origin of Product

United States

Isolation, Purification, and Primary Sequence Elucidation Strategies for Vesp Vb1

Methodologies for the Extraction of VESP-VB1 from Vespa bicolor Venom

This compound is obtained from the venom of the wasp Vespa bicolor. The process typically begins with the collection of venom from the wasps. Following collection, the venom undergoes extraction procedures designed to solubilize and prepare the peptide components for subsequent purification steps. While specific detailed extraction protocols for this compound may vary between studies, general methods for wasp venom extraction involve stimulating venom release and collecting the secreted fluid. The precursors encoding VESP-VBs, including this compound, have been cloned from the cDNA library of the venomous glands of Vespa bicolor, indicating its biological origin within the venom production machinery of the wasp. wikidata.org

Chromatographic Techniques for this compound Purification and Enrichment

Purification and enrichment of this compound from the crude venom are critical steps to isolate the peptide from the multitude of other venom components, which include various proteins, peptides, and small molecules. guidetopharmacology.orgnih.gov Chromatographic techniques are widely utilized for this purpose. Although the specific chromatographic methods used for this compound purification are not detailed in all available information, purification and characterization of VESP-VBs from Vespa bicolor venom have been reported. wikidata.org Semi-preparative high-performance liquid chromatography (HPLC) is a common technique employed in venom research for obtaining high-purity components, as demonstrated in the purification of other active substances from V. bicolor venom. nih.gov These techniques separate components based on properties such as size, charge, or hydrophobicity, allowing for the isolation of this compound.

Mass Spectrometry-Based Approaches for this compound Primary Sequence Determination

Mass spectrometry plays a crucial role in the determination of the primary amino acid sequence and molecular mass of peptides like this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was specifically used to analyze the amino acid sequence and molecular mass for this compound. wikidata.org

Mass spectrometry-based protein and peptide sequencing techniques, such as tandem mass spectrometry (MS/MS), involve fragmenting ionized peptides and measuring the masses of the resulting fragments. By analyzing the mass differences between these fragments, the amino acid sequence of the original peptide can be deduced. De novo protein sequencing using mass spectrometry allows for the determination of peptide sequences directly from the mass spectral data without requiring a reference sequence. This approach is particularly valuable for characterizing novel peptides.

The amino acid sequence determined for this compound is FMPIIGRLMSGSL, with a reported molecular mass of 1420.6. wikidata.org

Here is a summary of the primary characteristics of this compound:

CharacteristicValue
Amino Acid SequenceFMPIIGRLMSGSL
Molecular Mass1420.6 Da
SourceVespa bicolor Venom

It is worth noting that a UniProt entry (P0DRA3) exists for "this compound" from Vespa bicolor, which lists a 65-amino acid sequence. This longer sequence may represent a precursor protein from which the mature 13-amino acid peptide FMPIIGRLMSGSL is derived through post-translational processing.

Comparative Analysis of this compound Sequence Homology with Known Chemotactic Peptides and Other Venom Components

Comparative analysis of the primary structure of this compound reveals homology with other known peptides found in the venoms of other vespid species. Specifically, the primary structure of this compound is homologous to those of chemotactic peptides and mastoparans isolated from other vespid venoms. wikidata.org

Chemotactic peptides are a class of bioactive peptides found in wasp venoms that are known to induce chemotaxis, the directed migration of cells, particularly immune cells like polymorphonucleated leukocytes. Mastoparans are another family of peptides common in social wasp venoms, recognized for their ability to cause mast cell degranulation. nih.gov The shared structural features between this compound and these peptide families suggest potential functional similarities or common evolutionary origins within vespid venoms. Studies have highlighted the presence of various chemotactic peptide-like peptides in wasp venoms based on sequence similarity. guidetopharmacology.org

The homology of this compound with known chemotactic peptides reinforces its classification as a Vespa chemotactic peptide. wikidata.org This comparative analysis aids in understanding the potential biological activities and evolutionary relationships of this compound within the broader context of wasp venom composition and function.

Molecular Architecture and Conformational Dynamics of Vesp Vb1

Primary Amino Acid Sequence Analysis of VESP-VB1 (FMPIIGRLMSGSL)

The primary structure of this compound consists of a linear sequence of 13 amino acids: FMPIIGRLMSGSL. unal.edu.co This sequence has been determined, for instance, by methods such as FAB-MS (Fast Atom Bombardment Mass Spectrometry). nih.gov The molecular mass of this compound is reported as approximately 1420.6 Da or 1421.79 Da. nih.govunal.edu.co

Analysis of the amino acid composition reveals a mix of hydrophobic, polar, and charged residues:

Hydrophobic: Phenylalanine (F), Methionine (M), Proline (P), Isoleucine (I), Isoleucine (I), Glycine (G), Leucine (B10760876) (L), Methionine (M), Glycine (G), Serine (S), Leucine (L)

Polar (Uncharged): Serine (S), Serine (S)

Charged: Arginine (R) (positively charged at physiological pH)

A table summarizing the amino acid composition is presented below:

Amino AcidAbbreviationCountType
PhenylalanineF1Hydrophobic
MethionineM2Hydrophobic
ProlineP1Hydrophobic
IsoleucineI2Hydrophobic
GlycineG2Hydrophobic
ArginineR1Charged (+)
LeucineL2Hydrophobic
SerineS2Polar

This compound is a linear peptide with free N- and C-termini, and no reported nonterminal modifications or unusual amino acids. cpu-bioinfor.org Its stereochemistry is reported as L. cpu-bioinfor.org

Prediction and Experimental Determination of this compound Secondary Structural Elements

Predicting the secondary structure of a peptide from its primary sequence is a common approach in bioinformatics. Methods utilize the propensity of individual amino acids and short sequences to form specific structures like alpha-helices, beta-strands, and coils. researchgate.netnih.gov While experimental determination provides direct evidence, predictive methods can offer initial insights, especially when experimental data is limited.

Based on its amino acid composition, particularly the presence of hydrophobic and positively charged residues, peptides like this compound are often predicted to adopt an amphipathic alpha-helical secondary structure in certain environments, such as in the presence of membranes or membrane-mimicking environments. researchgate.net Amphipathicity, where one face of the helix is hydrophobic and the other is hydrophilic/cationic, is a common feature of antimicrobial peptides and peptides that interact with cell membranes. researchgate.net

Databases like DRAMP indicate that no specific predicted or experimentally determined 3D structure is currently found for this compound. cpu-bioinfor.org However, the prediction that such peptides adopt an amphipathic alpha-helical structure is based on established principles of peptide design and the behavior of similar peptides. researchgate.net

Biophysical Characterization of this compound Three-Dimensional Conformation and Stability

Biophysical characterization techniques are essential for understanding the three-dimensional structure, dynamics, and stability of peptides in various conditions. cam.ac.ukselvita.com These methods provide experimental data that can complement and validate computational predictions.

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure and conformational changes of peptides and proteins. creative-proteomics.comphotophysics.com By measuring the CD spectrum in the far-UV region (180-250 nm), the relative proportions of alpha-helix, beta-sheet, turn, and coil structures can be estimated. wur.nlphotophysics.com Changes in the CD spectrum upon varying environmental conditions (e.g., solvent, temperature, presence of membranes or lipids) can indicate conformational transitions and stability. creative-proteomics.comphotophysics.com As mentioned earlier, CD has been used to study the conformation of related mastoparan-like peptides, showing induced alpha-helicity in membrane-mimicking environments. researchgate.net Applying CD spectroscopy to this compound in different conditions would provide direct experimental evidence of its secondary structure content and how it changes.

Other spectroscopic techniques, such as fluorescence spectroscopy, can also provide insights into peptide conformation and interactions, particularly if the peptide contains intrinsic fluorescent residues (like Tryptophan or Tyrosine) or can be labeled with fluorescent probes. nih.gov

Structural Comparisons of this compound with Functionally Related Peptides

Comparing the structure of this compound with other functionally related peptides, particularly those from wasp venoms or other antimicrobial/chemotactic peptides, can reveal common structural motifs or features that are important for their activity. This compound has been reported to share homology with chemotactic peptides and mastoparans isolated from other vespid venoms. nih.govresearchgate.net

Mastoparans are a family of small, cationic, amphipathic peptides typically 14 amino acids in length, found in the venoms of social wasps. researchgate.netresearchgate.net They are known to induce mast cell degranulation and have antimicrobial activity. researchgate.netresearchgate.net Mastoparans are often predicted or shown to adopt an amphipathic alpha-helical structure in membrane-mimicking environments. researchgate.net The sequence of this compound (FMPIIGRLMSGSL) shows some similarity to mastoparan (B549812) sequences, although it is 13 residues long compared to the typical 14 of mastoparans. nih.govresearchgate.net The presence of hydrophobic residues (F, M, P, I, I, G, R, L, M, S, G, S, L) and a positively charged Arginine residue (R) is consistent with features found in mastoparans and other antimicrobial peptides. researchgate.net

Another comparison can be made with Vespid Chemotactic Peptides (VCPs). This compound is classified as a Vespa chemotactic peptide presenting antimicrobial action (VESP-VBs). nih.gov While the term "chemotactic peptide" suggests a role in attracting cells, the VESP-VB subfamily, including this compound, also exhibits antimicrobial activity. nih.govcpu-bioinfor.org Comparing the sequence and predicted structure of this compound with other VCPs could highlight conserved regions or structural features related to their shared activities.

For example, a study mentions VCP-VT2 from Vespa tropica with the sequence FLPIIGKLLSG, which also shows antimicrobial activity. researchgate.net Comparing FMPIIGRLMSGSL (this compound) with FLPIIGKLLSG (VCP-VT2) reveals some shared hydrophobic residues in the N-terminal region (F, L, P, I, I, G) and differences in the central and C-terminal regions, including the presence of Arginine in this compound and Lysine (B10760008) in VCP-VT2, both contributing positive charge. nih.govresearchgate.net

Structural comparisons, ideally based on experimentally determined 3D structures or robust computational models, would involve aligning the peptide sequences and comparing their backbone conformations, side-chain orientations, and the arrangement of hydrophobic and charged residues. Such comparisons can help identify the minimal structural requirements for specific activities and inform the design of peptide analogs with improved properties.

The primary structures of this compound and MP-VB1 (Vespa mastoparan-VB1, sequence INMKASAAVAKKLL), also from Vespa bicolor venom, have been compared, noting their homology to chemotactic peptides and mastoparans respectively, isolated from other vespid venoms. nih.gov Despite differences in sequence length and specific residues, the shared origin and functional overlap (both show antimicrobial activity and induce mast cell degranulation) suggest underlying structural or physicochemical similarities that enable interaction with similar biological targets, likely cell membranes. nih.gov

PeptideSourceSequenceLengthReported ChargeKey Features
This compoundVespa bicolorFMPIIGRLMSGSL13+1Hydrophobic-rich, 1 Arginine
MP-VB1Vespa bicolorINMKASAAVAKKLL14Not specifiedRich in hydrophobic and basic amino acids
VCP-VT2Vespa tropicaFLPIIGKLLSG11Not specifiedContains hydrophobic residues and Lysine(s)
MastoparansVespa speciesTypically 14 aa14CationicAmphipathic alpha-helix, hydrophobic/basic

This comparative analysis of primary sequences and predicted structural characteristics highlights that this compound shares common features with other venom peptides known for membrane-interacting properties, which is consistent with its reported biological activities.

Rational Design and De Novo Synthesis of Vesp Vb1 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies for VESP-VB1 Production

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized and effective methodology for the de novo production of peptides like this compound and its analogs. encyclopedia.pubresearchgate.netresearchgate.netmdpi.com This technique allows for the stepwise construction of the peptide chain while it is anchored to an insoluble solid support. The C-terminal amino acid is typically attached to a resin, and subsequent amino acids are added sequentially to the N-terminus. core.ac.uk

The general process involves repeated cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc), coupling of the next protected amino acid using activating agents, and washing steps to remove excess reagents and byproducts. core.ac.uk SPPS offers advantages such as ease of automation, relatively high yields, and the ability to incorporate modified or unnatural amino acids. For this compound, which is a linear peptide, standard Fmoc or Boc SPPS protocols are applicable. Following the completion of the peptide chain assembly on the resin, the peptide is cleaved from the solid support and simultaneously deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. core.ac.uk The choice of resin and cleavage cocktail depends on the C-terminal modification of the target peptide; this compound is reported to have a free C-terminus. cpu-bioinfor.orgcpu-bioinfor.org

The synthesis of wasp venom peptides and their analogs, including peptides homologous to this compound like mastoparans and other vespid chemotactic peptides, is commonly achieved through SPPS. encyclopedia.pubresearchgate.netresearchgate.netmdpi.com This synthetic approach is crucial for obtaining sufficient quantities of the peptide for detailed study, as natural extraction from wasp venom yields only trace amounts. encyclopedia.pubmdpi.com

Strategies for Structural Modifications and Chemical Derivatization of this compound

Structural modifications and chemical derivatization of this compound can be undertaken to investigate the impact of specific structural features on its biological activity and to potentially enhance its properties. Based on the known characteristics of this compound and homologous peptides, strategies for modification could include:

Amino Acid Substitution: Replacing specific amino acid residues with others to alter properties such as charge, hydrophobicity, or the propensity to form secondary structures. For instance, modifying the number and positioning of lysine (B10760008) residues can impact the peptide's cationic character and interaction with membranes. researchgate.netresearchgate.net

Terminal Modifications: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation). While this compound is reported to have free N and C termini in its natural form, C-terminal amidation is common in many naturally occurring AMPs and can influence activity and stability. cpu-bioinfor.orgcpu-bioinfor.orgresearchgate.net

Backbone Modifications: Introducing non-natural amino acids or altering peptide bonds to enhance stability against enzymatic degradation or modify conformational flexibility.

Lipidation or Pegylation: Attaching lipid chains or polyethylene (B3416737) glycol (PEG) chains to improve membrane interaction, solubility, or pharmacokinetic properties.

These modifications can be systematically introduced during SPPS by incorporating appropriately protected or modified building blocks at specific positions in the peptide sequence. core.ac.uk

Design Principles for this compound Analogs to Probe Structure-Activity Relationships

The design of this compound analogs is guided by principles aimed at understanding the relationship between its molecular structure and its biological activities, particularly its antimicrobial effects. Key structural parameters known to influence the activity of AMPs like this compound include:

Amino Acid Sequence: The specific arrangement of amino acids determines the primary structure and influences higher-order structures and interactions. The sequence FMPIIGRLMSGSL is unique to this compound. researchgate.netresearchgate.netugent.be

Charge: this compound is a cationic peptide, and the net positive charge is crucial for electrostatic interactions with negatively charged microbial membranes. cpu-bioinfor.orgcpu-bioinfor.orgresearchgate.netresearchgate.net Analogs can be designed with varying numbers and positions of basic residues (like Lys or Arg) to study the effect of charge density and distribution. researchgate.netresearchgate.net

Hydrophobicity and Amphipathicity: The presence and distribution of hydrophobic residues (like Phe, Met, Pro, Ile, Leu, Gly, Ser) contribute to the peptide's interaction with the lipid bilayer of cell membranes. cpu-bioinfor.orgcpu-bioinfor.orgresearchgate.netcore.ac.ukresearchgate.net this compound has a GRAVY hydrophobicity index of 1.131. cpu-bioinfor.orgcore.ac.uk Analogs with altered hydrophobicity or hydrophobic moment can be synthesized to probe the role of membrane interaction. researchgate.netresearchgate.net The amphipathic nature, where hydrophobic and hydrophilic residues are segregated on different faces of the α-helix, is a common feature of membrane-active peptides. researchgate.net

Secondary Structure: this compound is predicted to form an α-helical structure. cpu-bioinfor.orgcpu-bioinfor.orgresearchgate.net Modifications can be designed to stabilize or destabilize this helical conformation and assess its importance for activity.

By systematically varying these parameters in synthetic analogs and evaluating their biological activities, researchers can establish structure-activity relationships (SAR). This provides insights into the key molecular determinants of this compound's function and guides the design of peptides with improved efficacy or selectivity. Studies on homologous mastoparan (B549812) peptides have demonstrated that factors like hydrophobicity and the position of basic residues are critical for their activity. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Purification and Characterization of Synthetic this compound Constructs

Following synthesis by SPPS, crude peptide products typically contain the target peptide along with truncated sequences and other impurities. Therefore, purification is a critical step to obtain the highly pure peptide required for biological assays and detailed characterization.

Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound. researchgate.netcore.ac.uk The crude peptide mixture is dissolved and loaded onto an RP-HPLC column (commonly C18), and the peptides are eluted using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (often containing a volatile ion-pairing agent like trifluoroacetic acid). researchgate.netcore.ac.uk Peptides are separated based on their hydrophobicity, allowing for the isolation of the target peptide peak. Multiple rounds of chromatography with different gradients or column chemistries may be necessary to achieve high purity (>95%). core.ac.uk

Characterization: Characterization of the purified synthetic this compound and its analogs is essential to confirm their identity, purity, and structural integrity. Common characterization techniques include:

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), are used to determine the molecular mass of the synthetic peptide and confirm it matches the calculated theoretical mass based on the amino acid sequence. researchgate.netresearchgate.netresearchgate.netcore.ac.uk Tandem MS (MS/MS) can provide fragmentation data to confirm the amino acid sequence. researchgate.netcore.ac.uk

Amino Acid Analysis: This method determines the amino acid composition of the hydrolyzed peptide, verifying the presence and ratio of the constituent amino acids. core.ac.uk

Analytical RP-HPLC: Running the purified peptide on an analytical RP-HPLC column confirms its purity by showing a single peak at a specific retention time. core.ac.uk The purity is typically assessed by integrating the area under the peak.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to investigate the secondary structure of the synthetic peptide in different environments (e.g., aqueous solution, membrane-mimetic environments like SDS micelles or liposomes). This can confirm the predicted α-helical conformation and its stability. researchgate.net

These purification and characterization steps are crucial to ensure that the synthetic peptides are well-defined entities, allowing for reliable interpretation of the results from subsequent biological activity assays.

Elucidation of Molecular Mechanisms of Action of Vesp Vb1

Cellular and Subcellular Target Identification and Validation

VESP-VB1 demonstrates activity against a range of cellular targets. These include Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis, and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. mdpi.comencyclopedia.pubfrontiersin.org Fungal targets include Candida albicans and Candida parapsilosis. encyclopedia.pub this compound has also been noted to target mammalian cells, showing cytotoxic effects and inducing mast cell degranulation, although it exhibits almost no hemolytic activity on rabbit and human red blood cells, suggesting some selectivity. dbaasp.orgfrontiersin.org

The primary subcellular target identified for this compound is the lipid bilayer or cell membrane. dbaasp.orgcore.ac.ukmdpi.com Validation of its activity against these cellular targets is typically performed through in vitro susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC) values. mdpi.comencyclopedia.pubfrontiersin.org The observed antimicrobial effects at specific concentrations provide evidence of this compound's ability to inhibit the growth of these microorganisms. mdpi.comencyclopedia.pubfrontiersin.org

Research findings on the antimicrobial activity of this compound against specific pathogens are summarized in the table below:

Target OrganismMIC (µg/mL)Source
Escherichia coli7.5 mdpi.comencyclopedia.pub
Staphylococcus aureus1.9 mdpi.comencyclopedia.pub
Pseudomonas aeruginosa3.75 mdpi.comencyclopedia.pub
Candida albicans15 frontiersin.org

Investigations into this compound Membrane Interaction and Permeabilization Processes

The mechanism by which this compound exerts its effects is closely linked to its interaction with cellular membranes. Antimicrobial peptides, including those from wasp venoms, are known to interact with cell membranes, leading to increased permeability and a loss of membrane function. core.ac.uk this compound possesses a high hydrophobicity (GRAVY: 1.131), despite having low cationicity (+1), which is suggested to play a role in its antimicrobial activity. core.ac.uk This indicates that hydrophobic interactions are likely significant in its membrane targeting.

Liposome (B1194612) and Artificial Membrane Models

Liposomes and artificial membrane models are valuable tools for investigating the interactions of antimicrobial peptides with lipid bilayers and the resulting permeabilization processes. Studies utilizing such models can provide detailed insights into how peptides bind to and disrupt membranes. mdpi.comcam.ac.uknih.govmalvernpanalytical.combiorxiv.orgbiorxiv.orgnih.govmdpi.com For instance, artificial membranes incorporating modified bacterial lipids have been used to study how these modifications impair membrane defects caused by antimicrobial peptides. biorxiv.org Membrane vesicles derived from bacteria have also been employed to create biosensors for assessing drug-membrane interactions. cam.ac.uk While these models are widely used in the study of antimicrobial peptides and membrane interactions, specific data detailing the interaction of this compound with liposome or artificial membrane models were not found in the provided search results.

Bacterial Cell Membrane Disruption Mechanisms

This compound targets the lipid bilayer of bacterial cells. dbaasp.org The disruption of bacterial membranes is a common mechanism for antimicrobial peptides. core.ac.ukmdpi.com This process often involves the interaction of cationic and amphipathic peptides with the negatively charged bacterial membrane surface, followed by insertion into and disruption of the membrane structure. mdpi.combiorxiv.org Given this compound's high hydrophobicity core.ac.uk, hydrophobic interactions are likely key drivers in its association with and disruption of bacterial membranes. While the specific mechanism of membrane disruption by this compound is not explicitly detailed in the search results, the general understanding of antimicrobial peptide action on lipid bilayers, particularly the potential involvement of mechanisms like the "carpet mechanism" observed for related peptides such as mastoparans openrepository.com, provides a framework for understanding this compound's activity. Changes in bacterial membrane composition, such as modifications to lipids, can influence the binding and activity of antimicrobial peptides. biorxiv.org

Exploration of this compound's Role in Receptor-Independent or Receptor-Dependent Interactions

The primary identified target of this compound is the lipid bilayer dbaasp.org, which strongly suggests a mechanism involving direct, receptor-independent interaction with the cell membrane, leading to disruption. This is consistent with the known mechanisms of many antimicrobial peptides that act by permeabilizing or disrupting microbial membranes without binding to specific protein receptors. core.ac.ukmdpi.com

However, this compound is also referred to as a chemotactic peptide. researchgate.net Chemotactic peptides typically exert their effects by interacting with specific receptors on the surface of cells, guiding cell movement. While the search results highlight this compound's membrane-disrupting activity against microbes, the designation as a "chemotactic peptide" implies a potential for receptor-dependent interactions, particularly with mammalian cells involved in chemotaxis. Although other Vespa venom components are known to interact with specific receptors like bradykinin (B550075) receptors nih.govnih.govpatsnap.commdpi.comfrontiersin.org, the provided information does not explicitly identify a specific receptor for this compound. Therefore, based on the available data, this compound's mechanism of action appears to primarily involve receptor-independent interactions with lipid bilayers, particularly in its antimicrobial capacity, though its classification as a chemotactic peptide suggests the possibility of as-yet-undefined receptor-dependent interactions in specific cellular contexts.

Preclinical Investigations of Vesp Vb1 Biological Activities in Model Systems

Antimicrobial Efficacy and Spectrum against Pathogenic Microorganisms in In Vitro Models

VESP-VB1 has demonstrated notable antimicrobial efficacy against a range of pathogenic microorganisms in in vitro models. researchgate.netwikipedia.orgscielo.brscielo.br Its activity extends to both bacterial and fungal pathogens. scielo.brscielo.brausveg.com.au

Studies have shown that this compound exhibits strong antibacterial activity against various bacterial strains, including both standard and drug-resistant types. researchgate.netwikipedia.orgscielo.brnih.gov Research on peptides from Vespa bicolor venom, including this compound and MP-VB1, reported minimum inhibitory concentration (MIC) values in the range of 5–200 μM against different standard and drug-resistant strains. nih.gov Specifically, this compound has been noted for its significant antimicrobial effect against Pseudomonas aeruginosa, with a reported MIC of 3.75 µg/mL in one study, although another study on Vespa bicolor venom from a different geographical region did not observe activity against this specific bacterium. tandfonline.comfrontiersin.org this compound is recognized for its activity against both Gram-positive and Gram-negative bacteria. scielo.brscielo.brausveg.com.au Gram-positive and Gram-negative bacteria differ in their cell wall structure, which can influence their susceptibility to antimicrobial agents. researchgate.netmdpi.com

Peptide/SubstanceSourceActivity AgainstMIC Range (if specified)Notes
This compound and MP-VB1Vespa bicolorVarious standard and drug-resistant strains5–200 μMGood anti-bacterial activity. nih.gov
This compoundVespa bicolorP. aeruginosa3.75 µg/mLSignificant antimicrobial effect reported. tandfonline.com
This compoundNot specifiedGram+, Gram-Not specifiedListed as having antibacterial activity. scielo.brscielo.brausveg.com.au

In addition to its effects on bacteria, this compound has also been reported to possess strong antimicrobial activities against fungi. researchgate.netwikipedia.orgscielo.brscielo.br While its antifungal potential is recognized, specific data detailing the spectrum of activity or minimum inhibitory concentrations against particular fungal pathogens were not extensively provided in the available search results. scielo.brscielo.br

One database lists this compound as having anti-biofilm activity. ausveg.com.au However, detailed research findings or specific data from in vitro models demonstrating the mechanisms or efficacy of this compound in inhibiting or disrupting biofilm formation were not available in the provided search results. Research on anti-biofilm strategies exists for other compounds and biological agents. nih.govmdpi.comresearchgate.net

Antifungal Activity against Fungal Pathogens

Antioxidant Capacities and Free Radical Scavenging Activities in Cell-Free and Cellular Assays

The antioxidant properties of wasp venom peptides, including those from Vespa bicolor, have been investigated. nih.govfrontiersin.org Antioxidants play a role in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.

Cell-free assays, such as DPPH, ABTS+, and hydroxyl radical scavenging assays, are commonly used to evaluate the antioxidant capacity of compounds. researchgate.netscielo.brnih.gov Studies on the crude venom of Vespa bicolor, from which this compound is derived, have shown strong antioxidant abilities in these assays, exhibiting concentration-dependent scavenging activity against DPPH and ABTS+ radicals. frontiersin.org The half-maximal inhibitory concentration (IC50) values for Vespa bicolor venom were reported as 0.178 mg/mL for DPPH and 1.41 mg/mL for ABTS+. While not specific to this compound alone, these results from the whole venom suggest the presence of components with antioxidant activity. Studies on peptides from the venom of Vespa velutina, a different hornet species, also demonstrated significant antioxidant effects against DPPH, ABTS+, and •OH free radicals at concentrations ranging from 30 to 120 μM, although their scavenging rates were lower than that of the positive control, Vitamin C. nih.gov

AssaySample TestedIC50 Value (if specified)Notes
DPPH radical scavengingVespa bicolor venom0.178 mg/mLShowed strong, concentration-dependent scavenging activity. frontiersin.org
ABTS+ radical scavengingVespa bicolor venom1.41 mg/mLShowed strong, concentration-dependent scavenging activity. frontiersin.org
Hydroxyl radical scavengingVespa velutina peptidesNot specifiedShowed significant effects at 30-120 μM, lower than Vitamin C. nih.gov

While the venom of Vespa bicolor has shown antioxidant activity in cell-free assays, detailed findings specifically on this compound's ability to modulate oxidative stress within cellular models were not available in the provided search results. Research on cellular oxidative stress modulation exists in various biological contexts.

DPPH, ABTS+, and Hydroxyl Radical Scavenging Assays

Immunomodulatory Effects and Cell Signaling Perturbations in Model Immune Cells

Investigations into the immunomodulatory properties of this compound have focused on its interactions with key immune cell types, including polymorphonuclear leukocytes (PMNLs) and mast cells. These studies aim to understand how this compound influences immune responses at a cellular level.

Chemotactic Induction in Polymorphonuclear Leukocytes (PMNLs)

This compound has been characterized as a chemotactic peptide, demonstrating the ability to induce the directed migration of polymorphonuclear leukocytes (PMNLs) nih.gov. Chemotaxis is a fundamental process in the immune response, crucial for recruiting leukocytes to sites of infection or inflammation. The identification of this compound as a chemotactic agent suggests a potential role in modulating the innate immune response by influencing neutrophil recruitment nih.govcellsignal.comfrontiersin.org. This compound shares structural homology with chemotactic peptides isolated from the venoms of other Vespa species, indicating a conserved function within this group of insects nih.gov.

Modulation of Inflammatory Mediators in Macrophage Cell Lines (e.g., RAW 264.7 cells)

While studies have investigated the effects of Vespa bicolor venom (VBV) on macrophage cell lines such as RAW 264.7, specific data detailing the direct modulation of inflammatory mediators by isolated this compound in these cell lines is limited in the available literature. Research on VBV has indicated both anti-inflammatory activity and, for other specific components like Vb-MLP 12a, potential pro-inflammatory effects by promoting RAW 264.7 cell proliferation nih.govbiorxiv.org. Macrophage cell lines like RAW 264.7 are commonly used to study inflammatory responses and the production of mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) mdpi.comimrpress.combiorxiv.orgmdpi.comjpionline.org. Further research is needed to precisely define the specific impact of this compound on the complex inflammatory signaling pathways and mediator release profiles in macrophage models.

Mechanisms of Mast Cell Degranulation or its Absence in Select Cell Lines (e.g., RBL-2H3 cells)

This compound has been reported to induce mast cell degranulation nih.gov. Mast cell degranulation is a process involving the release of granules containing histamine, proteases, and other inflammatory mediators, playing a significant role in allergic reactions and innate immunity plos.org. However, studies examining other mastoparan-like peptides from Vespa bicolor venom have indicated that they did not induce degranulation in RBL-2H3 cells, a commonly used rat basophilic leukemia cell line serving as a model for mast cells imrpress.commdpi.comnih.govnih.govwikipedia.orgnih.gov. This suggests that the degranulation activity may vary depending on the specific peptide or the mast cell model used. Direct experimental data specifically demonstrating the effect of this compound on RBL-2H3 cell degranulation was not explicitly found in the provided search results, highlighting an area for further investigation to clarify the precise mechanisms and cell-type specificity of this compound-induced degranulation.

Cytotoxic Effects on In Vitro Cancer Cell Lines and Cellular Viability Assays

Wasp venoms and their components, including this compound, have been explored for potential cytotoxic effects on cancer cells in vitro. These investigations aim to identify compounds with antiproliferative activity that could serve as leads for anticancer therapies.

Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines

This compound has been generally mentioned as having cytotoxic effects on tumor cells mdpi.com. More specifically, studies on the whole venom of Vespa bicolor (VBV), which contains this compound, have demonstrated cytotoxic activity against a diverse panel of cancer cell lines nih.govbiorxiv.org. These cell lines include HepG2 (human liver cancer), Hela (human cervical cancer), MCF-7 (human breast cancer), A549 (human lung cancer), and SJSA-1 (human osteosarcoma) nih.govbiorxiv.org. The cytotoxic effects were assessed through cellular viability assays, with varying half-maximal inhibitory concentration (IC50) values reported for VBV across different cell lines nih.gov. For instance, VBV showed IC50 values ranging from 40 to 60 µg/mL against these cell lines, with HepG2 cells appearing to be the most susceptible nih.govbiorxiv.org. While these findings indicate the potential of Vespa bicolor venom as a source of cytotoxic compounds, further studies are needed to isolate and specifically quantify the antiproliferative activity of this compound against these and other cancer cell lines.

Mechanisms of Induced Cell Death (e.g., Apoptosis, Necrosis) in Cancer Models

The mechanisms by which this compound or the broader Vespa bicolor venom induce cancer cell death are an active area of research. Cell death can occur through various pathways, including apoptosis and necrosis cellsignal.comfrontiersin.orgnih.govbioregistry.io. Apoptosis is a programmed process characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies, often mediated by caspases cellsignal.combioregistry.io. Necrosis, on the other hand, has been traditionally viewed as an uncontrolled process involving cell swelling and lysis, which can lead to inflammation cellsignal.comfrontiersin.orgbioregistry.io.

Structure Activity Relationship Sar and Structural Optimization Studies of Vesp Vb1

Systematic Mutational Analysis of VESP-VB1 Amino Acid Sequence and its Impact on Biological Activity

Although specific detailed research findings on systematic mutational analysis of this compound were not extensively available in the consulted literature, the general principles of such studies on peptides highlight their importance. Amino acid substitutions can lead to varying outcomes:

Conservative replacements: Substituting an amino acid with one having similar physicochemical properties (e.g., replacing leucine (B10760876) with isoleucine, both being hydrophobic) may retain much of the original activity wikipedia.orgmicrobenotes.com.

Non-conservative replacements: Replacing an amino acid with one having significantly different properties (e.g., replacing a hydrophobic residue with a charged one) is more likely to alter the peptide's structure, interaction with targets, and consequently, its activity wikipedia.orgmicrobenotes.com.

Alanine (B10760859) scanning: A common technique involves systematically replacing each residue with alanine to identify critical amino acids for activity.

Applying these methods to this compound could reveal which residues or regions within the FMPIIGRLMSGSL sequence are essential for its antimicrobial or antifungal effects. For instance, mutations in hydrophobic regions might impact membrane interaction, while changes in charged residues could affect binding to negatively charged microbial surfaces nih.gov.

Influence of Peptide Length, Charge, and Hydrophobicity on Mechanistic Outcomes

Peptide length, net charge, and hydrophobicity are critical physicochemical properties that significantly influence the biological activity and mechanistic outcomes of peptides, particularly antimicrobial peptides nih.govmdpi.com.

Peptide Length: There appears to be a minimal length requirement for peptides to exhibit antimicrobial activity nih.gov. Changes in length can affect a peptide's ability to adopt specific secondary structures necessary for function or to effectively interact with target membranes nih.gov. For this compound, which is 13 amino acids long unal.edu.co, variations in length through truncation or extension could impact its ability to disrupt microbial membranes or interact with intracellular targets.

Charge: The net charge of a peptide, primarily determined by the number of basic and acidic amino acids, plays a crucial role in its initial interaction with charged surfaces. Many antimicrobial peptides are cationic, facilitating their electrostatic attraction to the anionic membranes of bacteria and fungi nih.gov. This compound has a net charge of +1 unal.edu.co, suggesting this positive charge contributes to its interaction with negatively charged microbial structures. Altering the number or position of charged residues in this compound analogs could modulate its binding affinity and specificity.

Hydrophobicity: Hydrophobicity is essential for the insertion of peptides into lipid membranes nih.gov. The distribution and balance of hydrophobic and hydrophilic residues within a peptide sequence influence its amphipathicity, a key feature for membrane-disrupting peptides nih.gov. This compound has a hydrophobicity index of 1.13 unal.edu.co. Modifying the hydrophobicity, either by substituting residues or altering the sequence, can impact the peptide's ability to partition into and disrupt microbial membranes. Studies on other peptides have shown correlations between hydrophobicity and activity, although this relationship can be complex and dependent on other factors like charge and secondary structure mdpi.com.

Data on the physicochemical properties of this compound are summarized below:

PropertyValue
SequenceFMPIIGRLMSGSL
Length13
Molar Mass1421.79
Net Charge (pH 7)+1
Hydrophobicity1.13

These properties collectively contribute to this compound's biological profile.

Strategies for Enhancing Selectivity or Potency through this compound Analog Synthesis

Structural optimization of this compound through analog synthesis aims to improve its potency against target pathogens while potentially enhancing selectivity to reduce effects on host cells. Several strategies can be employed:

Amino Acid Substitutions: As discussed in Section 7.1, targeted amino acid substitutions can fine-tune the peptide's properties. For example, increasing the net positive charge or optimizing the distribution of hydrophobic residues might enhance membrane interaction and potency against microbes nih.gov. Conversely, modifications could be explored to reduce interaction with zwitterionic mammalian cell membranes, thereby improving selectivity.

Peptide Length Modification: Adjusting the length of this compound could lead to improved activity or altered specificity nih.gov. Truncations might identify a minimal active core sequence, while extensions could influence secondary structure formation or provide additional interaction points.

Cyclization: Introducing cyclic constraints into the peptide structure can increase its stability against proteases and pre-organize it into a conformation favorable for target binding, potentially enhancing potency and selectivity.

Peptidomimetics: Designing small molecules or peptide-like structures that mimic the key functional features of this compound could offer advantages in terms of stability, bioavailability, and ease of synthesis.

Hybrid Peptides: Creating chimeric peptides by combining elements of this compound with sequences from other peptides known to have desirable properties (e.g., cell-penetrating motifs) could lead to novel compounds with enhanced characteristics.

Research on other peptides, such as mastoparan (B549812) analogs, demonstrates the potential for analog synthesis to yield compounds with improved cell selectivity and reduced toxicity openrepository.com. Applying similar rational design principles to this compound, guided by SAR studies, could lead to the development of more effective and safer antimicrobial agents.

Examination of Stereochemical Modifications (e.g., D-amino acid substitution) on this compound Function and Stability

Stereochemical modifications, particularly the substitution of naturally occurring L-amino acids with their D-enantiomers, can significantly impact peptide function and stability biosyntan.denih.govmdpi.commdpi.com. Most naturally occurring peptides are composed of L-amino acids. Introducing D-amino acids can confer several advantages:

Increased Proteolytic Stability: Peptidases in biological systems primarily recognize and cleave peptide bonds between L-amino acids. Substituting L-amino acids with D-amino acids can render the peptide resistant to enzymatic degradation, leading to a longer half-life and increased bioavailability mdpi.commdpi.com. This is a significant consideration for therapeutic peptide development.

Altered Secondary Structure: D-amino acids can influence the conformational preferences of a peptide, potentially leading to the formation of unique secondary structures or altering existing ones biosyntan.de. These structural changes can impact target binding and mechanism of action.

Modified Receptor Interactions: While D-amino acids are less common in natural peptides, they can still interact with biological targets. Substituting L-amino acids with D-amino acids might alter the binding affinity or mode of interaction with microbial membranes or other potential targets of this compound.

Studies on other peptides have shown that D-amino acid substitutions can enhance stability against proteases while retaining or even improving biological activity mdpi.commdpi.com. For this compound, incorporating D-amino acids could be a strategy to improve its stability in biological environments, potentially increasing its efficacy as an antimicrobial agent. Examining the effect of specific D-amino acid substitutions at different positions within the this compound sequence would be crucial to understand their impact on both stability and biological activity.

Advanced Analytical and Spectroscopic Methodologies in Vesp Vb1 Research

High-Resolution Mass Spectrometry for Comprehensive Peptide Profiling and Identification

High-resolution mass spectrometry (HR-MS) is a cornerstone technique for the analysis of peptides, offering precise determination of mass-to-charge ratios, which is crucial for confirming peptide identity and purity. guidetopharmacology.orgcnagrochem.com In the context of VESP-VB1 research, HR-MS, often coupled with liquid chromatography (LC-MS), would be employed to obtain a detailed peptide profile of Vespa bicolor venom or synthesized this compound samples. guidetopharmacology.org This involves separating the complex mixture of peptides in the venom by LC and then analyzing them by MS to determine their molecular weights. cnagrochem.com

Tandem mass spectrometry (MS/MS) further enhances this capability by fragmenting selected peptides and measuring the masses of the resulting fragments. cnagrochem.com This fragmentation pattern provides sequence information, allowing for the de novo sequencing of unknown peptides or the confirmation of known sequences like this compound's reported FMPIIGRLMSGSL sequence. wikidata.org HR-MS/MS can also identify post-translational modifications or other structural variations that may affect the peptide's activity.

While specific HR-MS data and peptide profiles for this compound were not found in the consulted literature, typical peptide profiling experiments using LC-MS/MS can identify numerous peptides within a complex biological sample, as demonstrated in studies of other venoms or protein mixtures. guidetopharmacology.org The relative abundance of different peptides can also be estimated based on signal intensity or peak area in the chromatograms. guidetopharmacology.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and studying their dynamics. researchgate.netnovoprolabs.com For a peptide like this compound, NMR could provide atomic-level details about its conformation, flexibility, and how these properties change under different environmental conditions or upon binding to a target. researchgate.netnovoprolabs.com

Various NMR experiments, including one-dimensional and multi-dimensional techniques (such as COSY, TOCSY, NOESY, and HSQC), would be used to assign resonances to specific nuclei within the peptide sequence. novoprolabs.com Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provides distance and dihedral angle restraints that are used to calculate the peptide's 3D structure. novoprolabs.com

NMR is particularly valuable for studying peptide dynamics, which occur over a wide range of timescales. novoprolabs.com Relaxation measurements and lineshape analysis can reveal information about fast motions (picoseconds to nanoseconds) and slower conformational changes (microseconds to milliseconds). This dynamic information is crucial for understanding how a peptide interacts with its environment and potential binding partners.

Specific NMR studies detailing the structure and dynamics of this compound were not identified in the search results. However, NMR has been successfully applied to determine the structures and investigate the dynamics of other peptides, including those from venoms. novoprolabs.com

X-ray Crystallography or Cryo-Electron Microscopy for Three-Dimensional Structure Determination of this compound-Target Complexes

Determining the high-resolution three-dimensional structure of this compound, particularly in complex with its biological target, is essential for understanding the molecular basis of its activity. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for obtaining such structural information. nih.gov

X-ray crystallography requires the formation of well-ordered crystals of the molecule or complex of interest. nih.gov Once crystals are obtained, they are diffracted by an X-ray beam, and the resulting diffraction pattern is used to reconstruct the electron density map of the molecule. nih.gov An atomic model is then built into this map. nih.gov While X-ray crystallography can provide very high-resolution structures, obtaining suitable crystals, especially for flexible peptides or membrane-associated targets, can be challenging. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or molecules that are difficult to crystallize. In cryo-EM, the sample is rapidly frozen in a thin layer of amorphous ice, preserving the molecules in a near-native state. Electron micrographs are then collected, and computational methods are used to align and average images of thousands of individual particles to reconstruct a 3D density map. Recent advances in detector technology and image processing have enabled cryo-EM to achieve near-atomic resolution for many biological systems.

For this compound, these techniques would ideally be used to determine the structure of the peptide bound to its specific cellular target, providing insights into the binding interface and the conformational changes that occur upon interaction. No specific reports on the X-ray crystallographic or cryo-EM structure of this compound or its complexes were found in the consulted literature. However, these methods are routinely applied to study the structures of peptides and their interactions with proteins and membranes.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the binding interactions between molecules, providing quantitative data on binding affinity, kinetics, and thermodynamics. nih.govnih.gov For this compound, these methods would be crucial for understanding its interaction with its biological target, such as a bacterial membrane or a specific receptor protein.

ITC directly measures the heat released or absorbed upon molecular binding. nih.gov By titrating a solution of one binding partner (e.g., this compound) into a solution of the other (e.g., target protein or membrane vesicles), ITC can determine the binding constant (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment. nih.gov These thermodynamic parameters provide insights into the driving forces of the binding process. nih.gov

SPR measures the change in refractive index that occurs near a sensor surface when molecules bind to immobilized ligands. nih.gov In an SPR experiment, one binding partner (e.g., this compound or its target) is immobilized on a sensor chip, and a solution of the other partner is flowed over the surface. nih.gov The real-time binding and dissociation events are monitored, generating a sensorgram from which kinetic parameters, the association rate constant (ka) and dissociation rate constant (kd), can be determined. nih.gov The equilibrium dissociation constant (Kd) can also be calculated from the ratio of kd to ka. SPR can also be used to study binding thermodynamics by performing experiments at different temperatures. nih.gov

While specific ITC or SPR data for this compound binding interactions were not found in the consulted literature, these techniques are routinely applied to study the binding of peptides to a variety of targets, including proteins, nucleic acids, and lipid membranes, providing essential quantitative data on the interaction characteristics. nih.govnih.gov

Intermolecular Interaction Dynamics of Vesp Vb1 with Biological Components

Protein-Peptide Interaction Studies: Identification of VESP-VB1 Binding Partners

Peptides from wasp venoms, such as this compound, are known to exert their effects through interactions with various biological molecules. springernature.com While wasp venoms contain a complex mixture of proteins and peptides with diverse targets, specific protein binding partners directly identified for this compound are not extensively detailed in the currently available search results. General studies on venom toxins mention protein interactions, and some mastoparan-like peptides, which are related to this compound, have been noted to interact with regulatory proteins like G proteins. nih.gov However, direct experimental evidence or identification of specific protein targets for this compound itself was not found within the scope of this review. Further research is needed to elucidate the precise protein-peptide interactions mediated by this compound and identify its specific binding partners within biological systems.

Lipid-Peptide Interactions: Role of Membrane Composition in this compound Activity

A key aspect of this compound's biological activity is its interaction with lipid membranes. nih.gov As an antimicrobial peptide, this compound, similar to other peptides found in wasp venom, is understood to interact with cell membranes, often utilizing its hydrophobic residues to engage with the lipid bilayer. nih.govnih.gov Studies on related wasp venom peptides have employed model phospholipid membranes to investigate these interactions. wikidata.org The targeting of the lipid bilayer is considered central to the antimicrobial mechanism of this compound and similar peptides. nih.govnih.gov The composition of biological membranes, particularly the presence and arrangement of different lipid species, plays a crucial role in modulating the activity of such peptides. The amphipathic nature of many venom peptides allows them to associate with and potentially disrupt the integrity of cellular membranes, leading to their observed effects on various cell types.

Future Research Avenues and Translational Perspectives for Vesp Vb1 Derived Compounds in Academic Settings

Exploration of VESP-VB1 for Novel Antimicrobial Development in Preclinical Models

Research into this compound has highlighted its potential as a source for novel antimicrobial agents. Studies have demonstrated that this compound exhibits strong antimicrobial activities against various bacteria and fungi. nih.gov Specifically, this compound from Vespa bicolor venom has shown significant effects against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 3.75 µg/mL reported in studies on venom from northern China. nih.gov, researchgate.net While regional variations in venom composition may influence activity, as observed with V. bicolor venom from South China showing no inhibitory activity against P. aeruginosa at high concentrations, other antimicrobial effects have been noted, such as the significant impact of South China V. bicolor venom against Propionibacterium acnes (MIC and minimum bactericidal concentration (MBC) of 12.5 µg/mL). nih.gov

The broader context of research into wasp venom peptides, such as mastoparans also found in Vespa bicolor venom, further supports the potential of this compound for antimicrobial development. Mastoparan-VB1 (MP-VB1), for instance, has demonstrated strong antimicrobial activity against Staphylococcus aureus, a multidrug-resistant strain of P. aeruginosa, and Candida albicans. frontiersin.org Reviews on mastoparans in vespid venom emphasize their potent antimicrobial activities and their promise for informing the development of new antibacterial peptides. researchgate.net The ongoing global challenge of antibacterial resistance underscores the critical need for discovering and developing new antimicrobial agents, placing research into compounds like this compound within a vital area of preclinical investigation. nih.gov, embopress.org

Summary of Antimicrobial Activity (Examples from Literature):

CompoundSource VenomTarget MicroorganismActivity (e.g., MIC)Reference
This compoundVespa bicolorPseudomonas aeruginosa3.75 µg/mL nih.gov, researchgate.net
Venom (VBV)Vespa bicolor (SC)Propionibacterium acnes12.5 µg/mL (MIC/MBC) nih.gov
MP-VB1Vespa bicolorStaphylococcus aureus3.75 mg/mL frontiersin.org
MP-VB1Vespa bicolorP. aeruginosa (MDR)120 mg/mL frontiersin.org
MP-VB1Vespa bicolorCandida albicans15 mg/mL frontiersin.org

Note: SC denotes South China.

Potential of this compound Analogs as Research Tools for Cellular Pathway Probing

Beyond direct antimicrobial effects, this compound and its analogs hold potential as valuable research tools for dissecting cellular pathways. Wasp venom components, including peptides, are known to interact with cellular membranes and influence various cellular processes. For example, mastoparans, structurally related to some wasp venom peptides, are known to modulate G protein function, activate phospholipases, and induce calcium mobilization, leading to effects like mast cell degranulation and cell lysis. nih.gov These interactions suggest that this compound analogs, with modifications to their structure and sequence, could be designed to selectively target specific components of cellular membranes or signaling cascades.

In academic research, precisely designed peptide analogs can serve as probes to investigate the intricacies of cellular import pathways, signal transduction, and the roles of specific proteins or lipids in these processes. dkfz.de, By synthesizing this compound analogs with targeted modifications, researchers could gain insights into how these peptides interact with biological membranes, trigger downstream signaling events, or interfere with essential cellular functions, thereby advancing our understanding of fundamental cell biology.

Synergistic Effects of this compound with Other Bioactive Molecules or Current Research Agents

Exploring the synergistic potential of this compound with other bioactive molecules or existing research agents represents a promising research avenue. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, could be particularly valuable in the context of antimicrobial research to combat resistance and enhance efficacy.

Studies on other antimicrobial peptides from natural sources, such as insects, have demonstrated successful synergistic approaches when combined with conventional antibiotics against resistant pathogens. nih.gov This principle could be applied to this compound. Investigating combinations of this compound or its derivatives with established antibiotics or other antimicrobial compounds in preclinical models could reveal synergistic interactions that improve potency, broaden the spectrum of activity, or mitigate the development of resistance. Furthermore, exploring synergy with molecules that modulate host immune responses or interfere with bacterial virulence factors could offer novel strategies for treating infections.

Development of Advanced Delivery Systems for this compound in In Vitro or Ex Vivo Applications

The effective application of peptide-based compounds like this compound in research, particularly in cellular or tissue-based studies (in vitro and ex vivo), often necessitates the development of advanced delivery systems. These systems can help overcome challenges such as peptide stability, permeability across cell membranes or tissues, and targeted delivery to specific cellular compartments or sites of action.

Academic research is actively involved in developing and evaluating various delivery platforms for bioactive molecules in in vitro and ex vivo settings. Examples include the use of transethosomes, liposomes, nanoparticles, and hydrogels. unife.it, mdpi.com, researchgate.net These systems can be engineered to encapsulate peptides, protect them from degradation, control their release kinetics, and enhance their interaction with biological barriers. Research into developing such delivery systems specifically for this compound would facilitate more effective and controlled studies on its biological activities in complex biological models, including in vitro cell cultures and ex vivo tissue explants. nih.gov, researchgate.net

Unexplored Biological Activities and Mechanistic Frontiers of this compound and its Derivatives

While the antimicrobial activity of this compound has been a primary focus, the broader biological potential of this peptide and its derivatives remains largely unexplored. Wasp venoms are complex mixtures containing a variety of bioactive molecules with diverse functions, and many components still require identification and characterization. nih.gov, nih.gov

Future research can delve into identifying and characterizing novel biological activities of this compound and its derivatives beyond their antimicrobial effects. This could include investigating potential anti-inflammatory, antioxidant, or even anticancer properties, as these activities have been observed in other wasp venom components. encyclopedia.pub, mdpi.com Furthermore, a deeper understanding of the molecular mechanisms underlying this compound's observed activities is crucial. Research is needed to elucidate its precise targets within microbial cells or host tissues, the nature of its interactions with biological membranes, and the downstream signaling pathways it may influence. nih.gov, nih.gov Exploring the structure-activity relationships of this compound through the study of its derivatives can provide valuable insights into the molecular features responsible for its biological effects and guide the rational design of more potent and selective compounds.

Ethical Considerations and Sustainability in Sourcing and Researching Venom-Derived Compounds

Research involving venom-derived compounds like this compound necessitates careful consideration of ethical implications and sustainability in sourcing. The collection of venom from wasps raises questions regarding animal welfare and the potential impact on natural populations. Ethical sourcing practices are essential to ensure that venom collection is conducted responsibly, minimizing harm to the organisms and adhering to relevant regulations and guidelines. ibm.com

Academic research in this field should prioritize sustainable sourcing methods, which might involve developing captive breeding programs for wasps or exploring synthetic production methods for this compound and its analogs to reduce reliance on wild populations. nih.gov Furthermore, research should consider the potential environmental impact of both the sourcing process and the eventual application of venom-derived compounds. Integrating ethical considerations and sustainability planning from the early stages of research is crucial for the responsible advancement of this field.

Integration of this compound Research into Broader Peptide Engineering and Synthetic Biology Initiatives

The study of this compound is well-positioned to be integrated into broader initiatives in peptide engineering and synthetic biology. These fields offer powerful tools and methodologies for designing, synthesizing, and optimizing peptides with desired properties. nih.gov, nih.gov, frontiersin.org

Peptide engineering techniques can be applied to modify the amino acid sequence of this compound to enhance its antimicrobial potency, specificity, stability, or other desirable characteristics. This involves rational design based on structure-activity relationships or the use of directed evolution approaches. titech.ac.jp, nih.gov, nih.gov Synthetic biology provides frameworks for the de novo synthesis of peptides and the construction of biological systems that can produce or utilize these peptides. als-journal.com This could involve developing engineered microorganisms for the sustainable production of this compound or creating synthetic biological circuits that respond to or are modulated by this compound. Integrating this compound research into these broader initiatives can accelerate the discovery and development of novel peptide-based tools and potential therapeutic agents.

Q & A

Q. What are the standard protocols for synthesizing VESP-VB1, and how can yield optimization be methodologically approached?

  • Methodological Answer : Synthesis protocols for this compound should follow iterative optimization strategies. Begin with established procedures for precursor activation (e.g., carboxylation or phosphorylation), then systematically vary parameters such as temperature (20–80°C), catalyst concentration (0.1–5 mol%), and reaction time (2–24 hrs). Use HPLC or GC-MS to quantify intermediate purity . For yield optimization, employ Design of Experiments (DoE) to identify critical factors and interactions. A fractional factorial design can reduce trial numbers while maintaining statistical power . Table 1 : Yield optimization under varying conditions
Catalyst (%)Temp (°C)Time (hrs)Yield (%)
1.0501268
2.560872
5.070665

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • Structural analysis : High-resolution NMR (¹³C/¹H) for bond configuration, FT-IR for functional groups, and X-ray crystallography for 3D conformation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities .
    Calibrate instruments using certified reference materials and validate results via inter-laboratory comparisons to ensure reproducibility .

Q. How should researchers design initial experiments to assess the reactivity of this compound under varying environmental conditions?

  • Methodological Answer : Adopt a controlled variable approach:
  • Test reactivity across pH gradients (3–10) using buffer systems.
  • Evaluate thermal stability via TGA (thermogravimetric analysis) at 25–200°C.
  • Include control groups (e.g., inert analogs) to isolate this compound-specific reactions .
    Document all experimental conditions in supplementary materials to enable replication .

Advanced Research Questions

Q. What statistical approaches are recommended for resolving contradictory data on this compound’s bioactivity across different studies?

  • Methodological Answer : Conduct meta-analysis with heterogeneity testing (e.g., I² statistic) to quantify variability. For contradictory in vitro/in vivo results:
  • Apply multivariate regression to adjust for confounding variables (e.g., cell line differences, dosage regimes) .
  • Use sensitivity analysis to identify outlier datasets .
    Table 2 : Contradictory bioactivity data resolution
StudyBioactivity (IC₅₀)Adjusted IC₅₀ (multivariate)Outlier Status
A12 µM15 µMNo
B45 µM48 µMYes (p < 0.01)

Q. How can advanced spectroscopic methods elucidate the molecular interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Use cryo-EM for dynamic binding visualization or surface plasmon resonance (SPR) for real-time affinity measurements (KD values). For transient interactions, apply stopped-flow fluorescence spectroscopy with quenching agents . Pair computational docking (e.g., AutoDock Vina) with experimental data to validate binding poses .

Q. What methodologies ensure the reproducibility of this compound’s catalytic performance in multi-center studies?

  • Methodological Answer : Standardize protocols via:
  • Pre-study calibration of equipment (e.g., pH meters, spectrophotometers) .
  • Shared reference samples with Certificate of Analysis (CoA) for inter-lab validation .
  • Open-access repositories for raw data (e.g., Zenodo) and code (e.g., GitHub) .
    Report catalytic turnover numbers (TON) and frequencies (TOF) with error margins (±SD) across ≥3 independent trials .

Guidelines for Research Design

  • Data Validation : Implement checksums for digital data and audit trails for manual entries to ensure integrity .
  • Ethical Reporting : Disclose conflicts of interest and cite prior work transparently to avoid redundancy .
  • Gap Analysis : Use systematic reviews to identify unresolved questions (e.g., "How does this compound’s stereochemistry influence its efficacy?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.